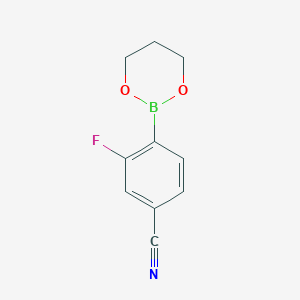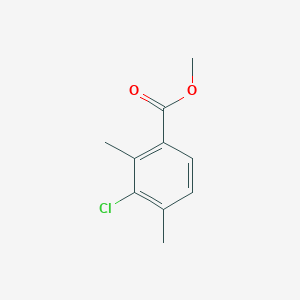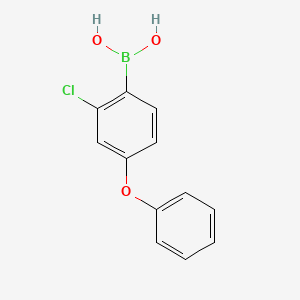
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid
説明
2-(Trifluoromethoxy)phenylboronic Acid is a reagent that is used for the preparation of ERβ receptor that is selective towards 4-hydroxybiphenyls .
Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethoxy)phenylboronic Acid is C7H6BF3O3 . The molecular weight is 205.93 .Chemical Reactions Analysis
Catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown .Physical and Chemical Properties Analysis
The melting point of 2-(Trifluoromethoxy)phenylboronic Acid is 118-120°C . The boiling point is predicted to be 267.2±50.0 °C . The density is predicted to be 1.41±0.1 g/cm3 .科学的研究の応用
Synthesis and Biological Activity
Phenylboronic acids, including derivatives like 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid, are utilized for their roles as building blocks and protecting groups in organic synthesis. Some derivatives have shown biological activity and are under clinical trials. Their ability to bind hydroxyl compounds allows them to act as molecular receptors for sugars and glycoconjugates, indicating potential applications in biosensors and drug delivery systems (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors
Phenylboronic acid derivatives are explored for constructing electrochemical glucose sensors due to their selective binding to diols, forming negatively charged boronate esters in neutral aqueous media. This property is particularly useful for non-enzymatic glucose monitoring, suggesting a promising application in the management of diabetes (Anzai, 2016).
Antioxidant Activity
Derivatives of phenylboronic acids are studied for their antioxidant properties, with some compounds demonstrating potent activity in vitro and in vivo. This suggests their potential use in reducing oxidative stress and possibly contributing to the prevention of diseases associated with oxidative damage (Shahidi & Chandrasekara, 2010).
Sustainable Chemistry
Compounds derived from plant biomass, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are gaining attention as alternative feedstocks for the chemical industry. This shift towards bio-based chemicals highlights the potential of phenylboronic acid derivatives in creating sustainable pathways for the production of polymers, fuels, and functional materials (Chernyshev et al., 2017).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is mercury ions, specifically Hg2+ and CH3Hg+ . These ions are highly toxic heavy metals that pose a serious threat to the natural environment and human health .
Mode of Action
The compound interacts with its targets through a displacement reaction between phenylboronic acid and mercury . This interaction is highly specific, allowing the compound to exhibit exceptionally high selectivity towards Hg2+ and CH3Hg+ .
Pharmacokinetics
Phenylboronic acids and their esters, such as this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in physiological conditions.
Result of Action
The primary result of the compound’s action is the selective detection of Hg2+ and CH3Hg+ ions . This detection is achieved with ppb-level sensitivity, indicating the compound’s potential for use in trace mercury detection .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For example, the rate of the compound’s hydrolysis is considerably accelerated at physiological pH . Additionally, the compound has been shown to be effective and selective in detecting Hg2+ and CH3Hg+ in real-world groundwater , suggesting that it may perform optimally in certain environmental conditions.
生化学分析
Biochemical Properties
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring .
Cellular Effects
Boronic acids and their esters are known to interact with various types of cells and cellular processes .
Molecular Mechanism
Boronic acids and their esters are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids and their esters are known to undergo changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Boronic acids and their esters are known to vary their effects with different dosages .
Metabolic Pathways
Boronic acids and their esters are known to be involved in various metabolic pathways .
Transport and Distribution
Boronic acids and their esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their esters are known to be directed to specific compartments or organelles .
特性
IUPAC Name |
[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVOBOHYHVJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)CO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176207 | |
| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-23-4 | |
| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















